molecular formula C25H23ClN2O4 B15021801 N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide

Cat. No.: B15021801
M. Wt: 450.9 g/mol
InChI Key: DEDSLNXFMNHCOJ-UHFFFAOYSA-N
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Description

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide is a complex organic compound that features a benzoxazole ring, a chlorinated phenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, followed by the introduction of the chlorinated phenyl group and the dimethoxybenzamide moiety. Key reagents and conditions include:

    Benzoxazole Formation: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the coupling of the benzoxazole intermediate with 2,4-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and possible biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(4-chlorophenyl)benzoxazole share the benzoxazole core and exhibit similar chemical properties.

    Dimethoxybenzamides: Compounds such as 3,4-dimethoxybenzamide have similar functional groups and can undergo comparable chemical reactions.

Uniqueness

N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2,4-dimethoxybenzamide is unique due to the specific combination of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

N-[4-chloro-3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C25H23ClN2O4/c1-14(2)15-5-10-22-21(11-15)28-25(32-22)19-12-16(6-9-20(19)26)27-24(29)18-8-7-17(30-3)13-23(18)31-4/h5-14H,1-4H3,(H,27,29)

InChI Key

DEDSLNXFMNHCOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)Cl

Origin of Product

United States

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